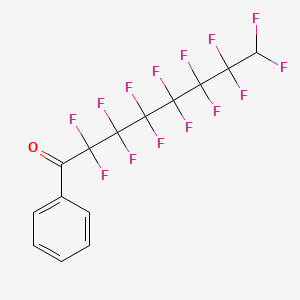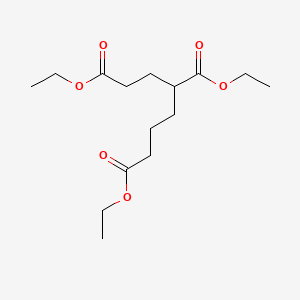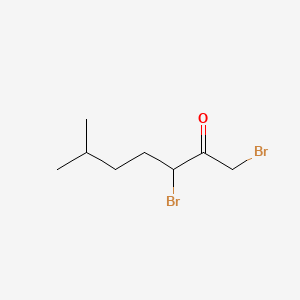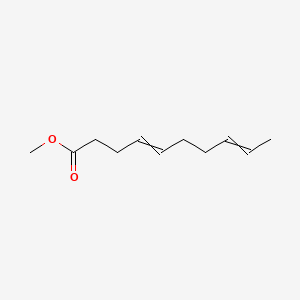![molecular formula C30H42Cl6O12Ti3 B576506 Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) CAS No. 12088-57-2](/img/structure/B576506.png)
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is a complex chemical compound with the formula [Ti(acac)3]2TiCl6, where acac stands for 2,4-pentanedionate . It consists of a central titanium atom coordinated to six acac ligands and six chlorine atoms .
Molecular Structure Analysis
The molecular formula of Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is C30H42Cl6O12Ti3 . It consists of three titanium atoms, thirty carbon atoms, forty-two hydrogen atoms, six chlorine atoms, and twelve oxygen atoms .Physical And Chemical Properties Analysis
Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid moisture . The molecular weight of the compound is 950.96 .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis : McKenzie, Sanner, and Bercaw (1975) explored the structure of bis(pentamethylcyclopentadienyl)dichlorotitanium(IV) using X-ray diffraction, revealing a distorted tetrahedral configuration around the titanium atom. This study contributes to understanding the structural properties of similar titanium compounds (McKenzie, Sanner, & Bercaw, 1975).
Synthesis and Characterization of Titanium Complexes : Dimitrov (1985) synthesized and characterized bis(η5-cyclopentadienyl)titanium(1-norbornyl) chloride and related compounds. The research provides insights into the reactivity and structural aspects of titanium-based complexes (Dimitrov, 1985).
Fabrication of Mesoporous Microcapsules : Song et al. (2015) described a method for fabricating silica/titania mesoporous microcapsules using a miniemulsification process with Bis(2,4-pentanedionato)-bis(2-propanolato) titanium (IV). These microcapsules have potential applications in catalysis and drug delivery due to their biocompatible and mesoporous nature (Song et al., 2015).
Synthesis and Application in Organometallic Chemistry : Pinkas et al. (2004) focused on synthesizing and structuring bis{η5-1,2,3,4-tetramethyl-5-(dimethylsilylsulfido-κS)cyclopentadienyl}titanium(IV), providing valuable information for applications in organometallic chemistry and catalysis (Pinkas et al., 2004).
Polymer Synthesis : Gunji et al. (2001) reported on the synthesis of disilane unit-containing polytitana- and polyzirconasiloxanes using bis(2,4-pentanedionato)titanium diisopropoxide. These polymers, with their unique structural properties, are significant for material science applications (Gunji et al., 2001).
Chemical Properties of Titanium Complexes : Thompson et al. (1973) provided evidence for an oligomeric structure in trichloro(3-cyano-2,4-pentanedionato) titanium(IV), contributing to the understanding of the chemical properties and bonding interactions in titanium complexes (Thompson et al., 1973).
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
hexachlorotitanium(2-);(Z)-4-hydroxypent-3-en-2-one;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;;;+4/p-6/b6*4-3-;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBKUDRXITDHU-YAHVWVNOSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48Cl6O12Ti3-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexachlorotitanium(2-);(Z)-4-hydroxypent-3-en-2-one;titanium | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

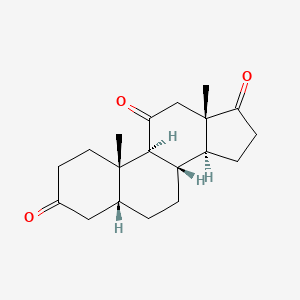
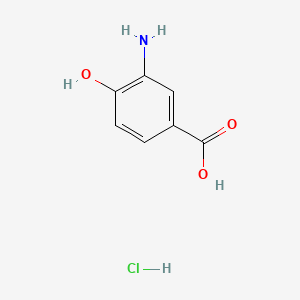


![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)
